2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Overview
Description
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and a bromothiophene moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of polymer semiconductors . These semiconductors are used in photovoltaic solar cell devices .
Mode of Action
The compound acts as an electron acceptor in the fabrication of ternary polymer solar cells . It is incorporated into a binary active layer based on a wide-bandgap polymer and a low-bandgap acceptor . This results in improved short-circuit current density, open-circuit voltage, and fill factor in the ternary polymer solar cells .
Biochemical Pathways
It is known that the compound plays a crucial role in the power conversion efficiencies (pces) of ternary polymer solar cells .
Pharmacokinetics
Its role in the fabrication of ternary polymer solar cells suggests that it has properties suitable for incorporation into these devices .
Result of Action
The incorporation of this compound into ternary polymer solar cells results in devices with significantly enhanced PCE . This is attributed to the increased light-harvesting with the compound’s incorporation and the more balanced charge transportation induced by the improved polymer crystallinity .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in the fabrication of ternary polymer solar cells, the compound’s action, efficacy, and stability can be influenced by factors such as the composition of the active layer and the properties of the other components in the device .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with acetic acid derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups such as carbonyls.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the bromothiophene moiety, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, palladium catalysts, and boronic acids for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
Thiophene derivatives: Widely studied for their biological and material science applications, including anticancer and anti-inflammatory properties.
Uniqueness
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and biological activity. The presence of the bromothiophene moiety, in particular, enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEICYYUDWFBRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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